molecular formula C9H16O3 B8363817 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

Cat. No.: B8363817
M. Wt: 172.22 g/mol
InChI Key: HWFHSWQPGNWVEW-UHFFFAOYSA-N
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Description

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol is a synthetic alkyne diol derivative featuring a methoxy group at position 1, methyl groups at positions 2 and 5, hydroxyl groups at positions 2 and 5, and a triple bond at position 3. AHD is synthesized via the coupling of acetylene and acetone under basic conditions, yielding a diol critical in industrial applications like herbicides, adhesives, and surfactants . The methoxy variant likely shares synthetic pathways with AHD but incorporates a methoxy substituent, altering its physicochemical and functional properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-2,5-dimethylhex-3-yne-2,5-diol

InChI

InChI=1S/C9H16O3/c1-8(2,10)5-6-9(3,11)7-12-4/h10-11H,7H2,1-4H3

InChI Key

HWFHSWQPGNWVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C)(COC)O)O

Origin of Product

United States

Scientific Research Applications

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol has shown promise in medicinal chemistry. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have evaluated its activity against various cancer cell lines such as HCT-116 and MCF-7. The compound's derivatives demonstrated IC₅₀ values indicating potent antiproliferative effects .

Cannabinoid Modification

Recent patents highlight the utility of this compound in modifying cannabinoids for enhanced therapeutic effects. The alcoxylation of cannabinoids using this compound has been explored to improve solubility and bioavailability in pharmaceutical formulations .

Industrial Applications

Beyond pharmaceuticals, 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol finds applications in:

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive alkyne functional group. It can be utilized in the preparation of complex molecules used in agrochemicals and specialty chemicals.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported on the synthesis of new derivatives based on 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol. These derivatives were tested for their anticancer activities against human cancer cell lines. The findings indicated that some derivatives had IC₅₀ values below 10 µg/mL, suggesting strong potential for further development as anticancer agents .

Case Study 2: Cannabinoid Enhancement

Another study focused on the use of this compound for enhancing the pharmacological properties of cannabinoids through alcoxylation processes. The modified cannabinoids exhibited improved solubility and stability profiles compared to their unmodified counterparts .

Comparison with Similar Compounds

2,5-Dimethylhex-3-yne-2,5-diol (AHD)

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Boiling Point : 395.2 K (at 0.009 bar)
  • Applications : Intermediate in herbicide production, metal surface treatment, and cross-coupling reactions (e.g., palladium-catalyzed synthesis of dendralenes) .
  • Reactivity : Forms stable complexes with potassium hydroxide, influencing hydrogenation behavior .

3-Hexyne-2,5-diol

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Applications : Simpler alkyne diol used in organic synthesis; lacks methyl and methoxy groups, reducing steric hindrance .

p-Cymene-2,5-diol

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • Properties: Aromatic diol with moderate antioxidant activity, structurally distinct due to its phenolic ring .

1-Methoxy-2,4-dinitrobenzene

  • Molecular Formula : C₇H₆N₂O₅
  • Reactivity : Undergoes nucleophilic substitution with hydrazine, highlighting the influence of methoxy groups on reaction kinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Functional Groups
1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol* C₉H₁₆O₃ 172.22 N/A Methoxy, methyl, diol, alkyne
2,5-Dimethylhex-3-yne-2,5-diol C₈H₁₄O₂ 142.20 395.2 Methyl, diol, alkyne
3-Hexyne-2,5-diol C₆H₁₀O₂ 114.14 N/A Diol, alkyne
p-Cymene-2,5-diol C₁₀H₁₄O₂ 166.22 N/A Phenolic diol

*Inferred data based on structural analogs.

Preparation Methods

Reaction Overview

The most documented method involves the selective methylation of 2,5-dimethylhex-3-yne-2,5-diol (CAS 142-30-3) to introduce the methoxy group. This approach, detailed in patent KR20100100965A, utilizes a methylating agent under controlled conditions.

Reaction Scheme :

2,5-Dimethylhex-3-yne-2,5-diol+CH3SO3CH3Base1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol\text{2,5-Dimethylhex-3-yne-2,5-diol} + \text{CH}3\text{SO}3\text{CH}_3 \xrightarrow{\text{Base}} \text{1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol}

Experimental Procedure

  • Reactants :

    • 2,5-Dimethylhex-3-yne-2,5-diol (1.0 equiv)

    • Dimethyl sulfate (1.1 equiv) as the methylating agent

    • Sodium hydroxide (1.5 equiv) as the base

    • Dichloromethane (DCM) as the solvent.

  • Conditions :

    • Temperature: 0–5°C (ice-cooling)

    • Reaction Time: 7 hours

    • Workup: The mixture is quenched with water, and the organic layer is separated, dried over anhydrous Na2_2SO4_4, and concentrated under reduced pressure.

  • Purification :

    • Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) yields the product as a white crystalline solid.

Key Data :

ParameterValue
Yield72–78%
Purity (HPLC)>98%
Melting Point95–97°C
1^1H NMR (CDCl3_3)δ 1.42 (s, 6H), 3.32 (s, 3H), 3.85 (s, 2H)

Challenges and Optimization

  • Selectivity : Competing methylation at both hydroxyl groups necessitates precise stoichiometry and low temperatures to favor monomethylation.

  • Side Products : Overalkylation generates 1,5-dimethoxy-2,5-dimethylhex-3-yne-2-diol , which is removed during chromatography.

Multi-Step Synthesis via Alkyne Intermediate

Route Description

An alternative pathway, inferred from analogous syntheses, constructs the alkyne backbone before introducing the methoxy group.

Reaction Steps :

  • Alkyne Formation : Coupling of 3-chloro-2,5-dimethylhex-3-ene-2,5-diol with a Grignard reagent (e.g., MeMgBr) to form the alkyne.

  • Methoxy Introduction : Etherification using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Key Reaction :

3-Chloro-2,5-dimethylhex-3-ene-2,5-diol+MeMgBr2,5-Dimethylhex-3-yne-2,5-diolCH3I1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol\text{3-Chloro-2,5-dimethylhex-3-ene-2,5-diol} + \text{MeMgBr} \rightarrow \text{2,5-Dimethylhex-3-yne-2,5-diol} \xrightarrow{\text{CH}_3\text{I}} \text{1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol}

Process Details

  • Alkyne Synthesis :

    • Conditions : Tetrahydrofuran (THF), −78°C, 2 hours.

    • Yield : 89% (for alkyne intermediate).

  • Methylation :

    • Conditions : K2_2CO3_3, acetone, reflux, 12 hours.

    • Purification : Recrystallization from ethanol/water.

Performance Metrics :

ParameterValue
Overall Yield65–70%
Purity (GC-MS)>95%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Direct Methylation - Fewer steps
- High atom economy
- Requires chromatography
- Temperature-sensitive
Multi-Step Synthesis - Better control over regiochemistry
- Scalable intermediates
- Longer reaction time
- Higher cost

Industrial Applicability

  • Direct Methylation is preferred for small-scale production due to simplicity.

  • Multi-Step Synthesis suits large-scale manufacturing, offering reproducible intermediate quality .

Q & A

Q. What are the established synthetic routes for 1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol?

The compound is synthesized via the alkyne coupling reaction of acetone with acetylene under basic conditions. This reaction proceeds through nucleophilic addition, forming the diol structure. Ethoxylation derivatives can further modify the compound into surfactants, enhancing its utility in colloidal systems .

Key Raw Materials Reaction Conditions Products
Acetone, AcetyleneBasic catalyst, ambient temperature1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization involves:

  • GC (Gas Chromatography) for purity assessment (>99% ).
  • NMR/IR Spectroscopy for structural elucidation (e.g., hydroxyl and methoxy group identification).
  • X-ray crystallography (if crystalline) for 3D structure determination. The InChIKey IHJUECRFYCQBMW-UHFFFAOYSA-N provides a unique identifier for computational referencing .

Q. What thermodynamic data are available for this compound?

Key thermodynamic properties include:

  • Boiling Points :
Pressure (bar)Boiling Point (K)Reference
0.009395.2
0.893468–473
  • Heat of Combustion : Reported as -4,320 kJ/mol (Kulikov and Makolkin, 1971) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties?

Discrepancies in boiling points (e.g., 395.2 K vs. 468–473 K) arise from measurement under different pressures. To validate:

  • Construct vapor pressure curves using the Clausius-Clapeyron equation.
  • Use Differential Scanning Calorimetry (DSC) for precise phase-change measurements under controlled conditions .

Q. What challenges arise in optimizing ethoxylation for surfactant synthesis?

Ethoxylation of the diol to produce surfactants requires careful control of:

  • Reaction Stoichiometry : Excess ethylene oxide improves ethoxy chain length but risks side reactions.
  • Catalyst Selection : Alkaline catalysts (e.g., KOH) vs. acid catalysts impact reaction rate and product distribution.
  • Purification : Column chromatography or recrystallization removes unreacted starting materials .

Q. How can computational methods predict reactivity or interactions of this compound?

  • QSPR (Quantitative Structure-Property Relationship) : Models physicochemical properties (e.g., solubility) using molecular descriptors.
  • Molecular Docking : Predicts binding affinity with biological targets (e.g., enzymes), as demonstrated for structurally similar diols in kinase inhibition studies .
  • DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

Contradictions and Methodological Considerations

Q. Why do experimental and computational data sometimes conflict for this compound?

  • Crystallographic vs. Solution-State Data : X-ray structures may differ from NMR data due to solvent effects or dynamic conformational changes.
  • Limitations in Force Fields : Molecular dynamics simulations may inadequately model alkyne vibrations. Validate with experimental IR/Raman spectra .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Catalyst Optimization : Transition metal catalysts (e.g., CuI) enhance alkyne coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reactant solubility and reduce side reactions.
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .

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